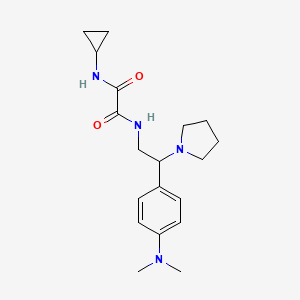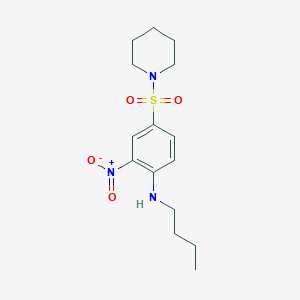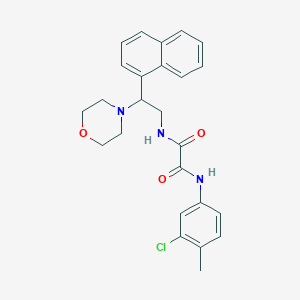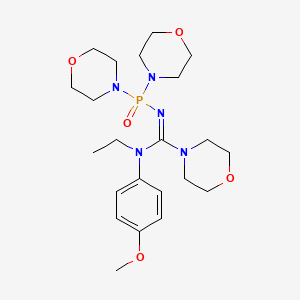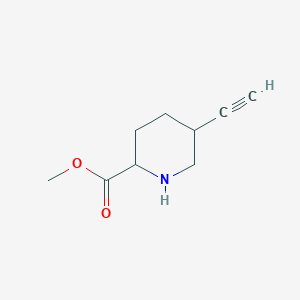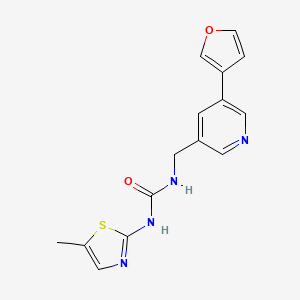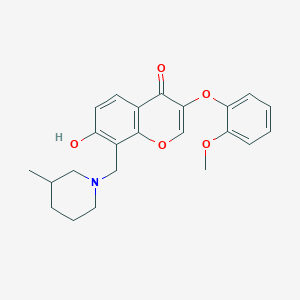
7-hydroxy-3-(2-methoxyphenoxy)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-hydroxy-3-(2-methoxyphenoxy)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C23H25NO5 and its molecular weight is 395.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
- Synthetic Methodologies: Research has demonstrated efficient synthetic routes for similar chromen-4-one derivatives, highlighting the compound's relevance in organic synthesis and chemical modifications. For instance, a study by Coelho et al. (1992) discussed a convenient synthesis method for (±)-4-Prenylpterocarpin, which could be applied to similar compounds for exploring diverse chemical properties and reactions (Coelho et al., 1992).
Antimicrobial Activity
- Antibacterial and Antifungal Activities: Mandala et al. (2013) synthesized novel chromen-2-one derivatives and evaluated their antimicrobial activity, showing significant antibacterial and antifungal effects. This suggests that structurally related compounds could also possess antimicrobial properties and serve as potential leads for new antimicrobial agents (Mandala et al., 2013).
Structural Analysis and Properties
- Crystal Structure Analysis: Studies on compounds like micromelin and modified rotenoids provide insights into the crystal structure, offering a basis for understanding the molecular geometry, intermolecular interactions, and properties of similar compounds. For example, Fun et al. (2011) and Chantrapromma et al. (2005) have contributed to the structural analysis through X-ray crystallography, enhancing the understanding of such compounds' solid-state properties and potential applications in material science (Fun et al., 2011); (Chantrapromma et al., 2005).
Potential Biological Activities
- Neuroprotective and Antioxidant Roles: A study on a new synthetic derivative of coumarin (IMM-H004) has shown that such compounds can exhibit antioxidant and neuroprotective roles, suggesting potential applications in neurological disorder treatments or as protective agents against oxidative stress (Zuo et al., 2015).
Fluorescence and Sensing Applications
- Fluorescence Properties: Certain chromen-4-one derivatives exhibit excellent fluorescence properties, which can be utilized in developing sensors or fluorescence-based assays. Shi et al. (2017) synthesized benzo[c]coumarin carboxylic acids with significant fluorescence in ethanol solution and solid state, indicating the potential of similar compounds in fluorescence studies and applications (Shi et al., 2017).
Propiedades
IUPAC Name |
7-hydroxy-3-(2-methoxyphenoxy)-8-[(3-methylpiperidin-1-yl)methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-15-6-5-11-24(12-15)13-17-18(25)10-9-16-22(26)21(14-28-23(16)17)29-20-8-4-3-7-19(20)27-2/h3-4,7-10,14-15,25H,5-6,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVGKNAVBHUTEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=CC=C4OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


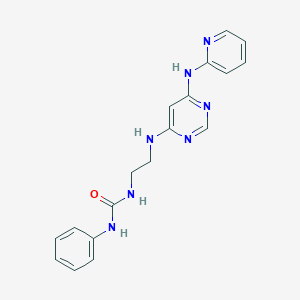


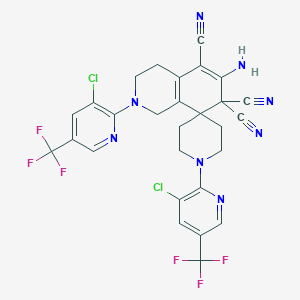
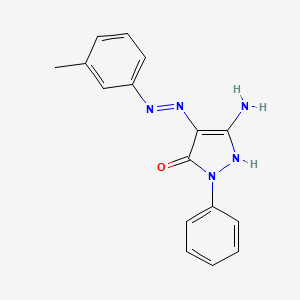
![2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2441510.png)
